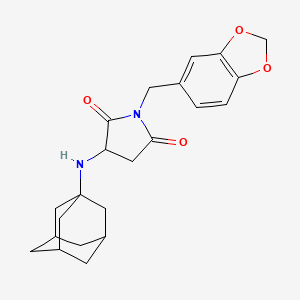

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Description

This compound is a pyrrolidine-2,5-dione derivative featuring two distinct pharmacophores:

- 1-Adamantylamino group: A rigid, lipophilic bicyclic structure known to enhance blood-brain barrier penetration and modulate receptor binding through steric effects.

- 1,3-Benzodioxol-5-ylmethyl group: A methyl-substituted benzodioxole moiety contributing to π-π stacking interactions and metabolic stability due to its electron-rich aromatic system.

Properties

IUPAC Name |

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPNNRVETJVOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.

Synthesis of the Benzodioxol Intermediate: 1,3-benzodioxole is functionalized with a suitable alkylating agent to introduce the benzodioxol moiety.

Coupling Reaction: The adamantylamine and benzodioxol intermediates are coupled with a pyrrolidine-2,5-dione derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzodioxol moieties.

Reduction: Reduction reactions could target the pyrrolidine-2,5-dione ring, potentially converting it to a more reduced form.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

Materials Science: Its unique structure might make it useful in the design of novel materials with specific properties.

Biology

Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

Therapeutic Applications: Research could explore its efficacy in treating certain diseases or conditions.

Industry

Chemical Manufacturing: The compound might be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyrrolidine-2,5-Dione Core

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Rigidity and Bioavailability : The adamantane-containing compound has fewer rotatable bonds (4 vs. 5–7 in indole derivatives), aligning with Veber’s criteria for improved oral bioavailability . However, its higher molecular weight (~457 vs. 318–403) may offset this advantage.

- Polar Surface Area (PSA) : The benzodioxol-methyl group contributes to a moderate PSA (~85 Ų), comparable to indole derivatives (~90–100 Ų) but lower than thiazolo-pyrimidine analogues (~110 Ų). Lower PSA correlates with enhanced membrane permeability .

- Target Selectivity: Indole derivatives exhibit dual 5-HT1A/SERT activity due to their planar aromatic systems, whereas the adamantane group’s bulkiness may favor steric interactions with non-serotonergic targets (e.g., NMDA receptors) .

Key Observations :

- Synthetic Accessibility : Adamantane-containing compounds often require multi-step coupling reactions (e.g., amidation of adamantylamine), whereas indole derivatives utilize simpler alkylation/condensation protocols .

- Bioactivity Gaps : The adamantane derivative’s neuroprotective effects lack quantitative dose-response data, unlike indole analogues with defined IC50 values . ’s dose-effect evaluation framework could enhance its characterization .

Biological Activity

The compound 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.39 g/mol. The compound features an adamantyl group and a benzodioxole moiety, which are significant for its biological interactions.

One of the primary mechanisms through which this compound exerts its effects is by inhibiting indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, the compound can enhance T-cell proliferation and counteract immune tolerance often exploited by tumors to evade immune responses. This makes it a candidate for cancer immunotherapy.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising results in various cancer models:

These studies highlight the potential of this compound in enhancing anti-tumor immunity through modulation of IDO1 activity.

Other Biological Activities

Beyond its anticancer properties, there is emerging evidence suggesting that compounds with similar structures may also possess neuroprotective effects due to their ability to modulate pathways involved in oxidative stress and inflammation. This could have implications for conditions such as neurodegenerative diseases.

Case Studies

A recent case study evaluated the effects of a related IDO1 inhibitor on patients with advanced melanoma. The study found that patients treated with the inhibitor exhibited significant reductions in tumor size and improved overall survival rates compared to those receiving standard therapies. The mechanism was linked to enhanced T-cell activity against tumor cells due to decreased tryptophan catabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of structurally similar pyrrolidine-2,5-dione derivatives typically involves condensation reactions between adamantylamine and benzodioxolylmethyl precursors. For example, microwave-assisted synthesis (reducing reaction time to 2–12 hours) and solvent optimization (e.g., DMF or acetic anhydride mixtures) can enhance yields . Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) are critical steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., adamantyl and benzodioxole protons resonate at δ 1.6–2.4 ppm and δ 6.5–7.5 ppm, respectively) and IR to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) . Mass spectrometry (MS) with exact mass matching (±5 ppm) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products can be identified via LC-MS. For example, hydrolysis of the pyrrolidine-2,5-dione ring under acidic conditions may require lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with targets like NMDA receptors, leveraging adamantane’s lipophilicity for blood-brain barrier penetration. QSAR models can predict logP (>3.5) and metabolic stability (CYP3A4 clearance rates) .

Q. How should researchers design in vitro assays to evaluate neuroprotective or anticonvulsant activity?

- Methodological Answer : Employ glutamate-induced excitotoxicity models in primary neuronal cultures (IC50 determination via MTT assays). Compare efficacy to reference compounds (e.g., memantine) at 10–100 µM concentrations. Include calcium imaging to assess NMDA receptor blockade .

Q. What experimental approaches resolve contradictions in reported activity data (e.g., conflicting IC50 values)?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate purity (>95% via HPLC). Cross-validate using orthogonal methods (e.g., electrophysiology vs. radioligand binding). Statistical meta-analysis of published datasets can identify outliers .

Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing impurities?

- Methodological Answer : Apply 2^k factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors (e.g., temperature contributes 70% yield variance). Response surface methodology (RSM) refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.